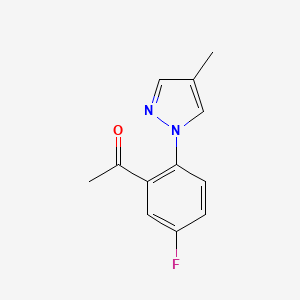

1-(5-Fluoro-2-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one

Description

Properties

Molecular Formula |

C12H11FN2O |

|---|---|

Molecular Weight |

218.23 g/mol |

IUPAC Name |

1-[5-fluoro-2-(4-methylpyrazol-1-yl)phenyl]ethanone |

InChI |

InChI=1S/C12H11FN2O/c1-8-6-14-15(7-8)12-4-3-10(13)5-11(12)9(2)16/h3-7H,1-2H3 |

InChI Key |

QTYWKBVXUAJXAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=C(C=C2)F)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Method A: Direct Coupling of 4-Methyl-1H-pyrazole with 5-Fluoro-2-bromoacetophenone

This method involves the nucleophilic substitution of 4-methyl-1H-pyrazole on a halogenated fluorinated acetophenone.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Fluoro-2-bromoacetophenone + 4-methyl-1H-pyrazole | Nucleophilic aromatic substitution in polar aprotic solvent (e.g., DMF) with base (e.g., K2CO3) | 60-75 | Reaction under inert atmosphere, 80-100 °C, 12-24 h |

| 2 | Purification by column chromatography | Isolation of product | - | Solvent system: hexane/ethyl acetate |

This route benefits from commercially available starting materials and straightforward reaction conditions.

Method B: Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig Type)

Using palladium-catalyzed cross-coupling reactions, the pyrazole moiety can be attached to a fluorinated acetophenone derivative bearing a suitable leaving group (e.g., bromide).

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Fluoro-2-bromoacetophenone + 4-methyl-1H-pyrazole boronic acid or pyrazolyl amine | Pd(PPh3)4 catalyst, base (Na2CO3), toluene/water biphasic system, reflux | 55-70 | Reaction time 6-12 h, inert atmosphere |

| 2 | Workup and purification | Extraction and chromatography | - | Use of degassed solvents improves yield |

This method allows for high regioselectivity and is adaptable to various substituents on the pyrazole ring.

Method C: Condensation of 4-Methylpyrazole with 5-Fluoro-2-acetylbenzaldehyde

An alternative approach involves the condensation of 4-methylpyrazole with a fluorinated benzaldehyde derivative, followed by oxidation or rearrangement to the ethanone.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Fluoro-2-acetylbenzaldehyde + 4-methylpyrazole | Acid-catalyzed condensation in ethanol or acetic acid | 50-65 | Reflux 4-8 h |

| 2 | Oxidation or rearrangement | Use of mild oxidants (e.g., PCC) or acid treatment | - | Purification by recrystallization |

This method is less common but can be useful when aldehyde precursors are more accessible.

Research Discoveries and Optimization

Catalyst and Solvent Effects

- Pd-based catalysts such as Pd(PPh3)4 have been shown to be effective in cross-coupling reactions involving pyrazole derivatives, with yields optimized by controlling ligand ratios and base strength.

- Polar aprotic solvents like DMF and DMSO facilitate nucleophilic aromatic substitution reactions by stabilizing charged intermediates.

Regioselectivity and Substituent Effects

- The presence of fluorine at the 5-position influences the electronic environment, enhancing regioselectivity in electrophilic aromatic substitution and cross-coupling steps.

- Methyl substitution on the pyrazole nitrogen affects nucleophilicity and steric hindrance, impacting reaction rates and yields.

Purification Techniques

- Silica gel chromatography with gradient elution (hexane/ethyl acetate) is standard for isolating the desired product.

- Recrystallization from appropriate solvents can improve purity for analytical and biological testing.

Summary Table of Preparation Routes

| Method | Key Reagents | Catalyst | Solvent | Temperature | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| A | 5-Fluoro-2-bromoacetophenone, 4-methyl-1H-pyrazole | None (base-mediated) | DMF or DMSO | 80-100 °C | 60-75% | Simple, accessible reagents | Longer reaction times |

| B | 5-Fluoro-2-bromoacetophenone, pyrazole boronic acid/amine | Pd(PPh3)4 | Toluene/H2O | Reflux | 55-70% | High regioselectivity, adaptable | Requires Pd catalyst, inert atmosphere |

| C | 5-Fluoro-2-acetylbenzaldehyde, 4-methylpyrazole | Acid catalyst | Ethanol or AcOH | Reflux | 50-65% | Alternative route if aldehyde available | Multi-step, lower yield |

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(5-Fluoro-2-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazole ring play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 1-(5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one and its analogs:

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Heterocyclic Group Variations Pyrazole vs. Imidazole: While both pyrazole and imidazole are five-membered N-heterocycles, imidazole (as in ) is more basic due to its conjugated lone pair, enhancing solubility in acidic environments. Pyrazoles (as in the target compound) exhibit greater metabolic stability, making them preferable in drug design .

Aromatic Ring Modifications

- Fluorine vs. Chlorine : The 5-fluoro substituent in the target compound offers moderate electronegativity and smaller steric bulk compared to chlorine in 1-(4-chlorophenyl)-2-(4-methylpyrazol-1-yl)ethan-1-one . This difference impacts lipophilicity (ClogP: ~2.8 for Cl vs. ~2.2 for F) and binding affinity in biological targets.

- Extended Aromatic Systems : Benzo[b]thiophene-containing analogs (e.g., ) introduce planar, fused-ring systems, enhancing π-π stacking interactions but reducing solubility.

Functional Group Additions

- Oxolane (Tetrahydrofuran) Substituent : The oxolanylmethoxy group in introduces ether linkages, improving aqueous solubility (logS: ~-3.5 vs. ~-4.2 for the target compound). Such modifications are valuable in prodrug development.

In contrast, imidazole derivatives (e.g., ) may require specialized catalysts like ruthenium (as seen in ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between fluorinated acetophenone derivatives and substituted pyrazole precursors. For example, refluxing 5-fluoro-2-(4-methylpyrazol-1-yl)benzaldehyde with acetylating agents in ethanol, using KOH as a catalyst, yields the ketone product . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and catalyst loading to improve yields (>60%) and purity (>95% by HPLC). Microwave-assisted synthesis can reduce reaction times from hours to minutes .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Characterization involves a combination of NMR (¹H/¹³C, COSY, HSQC) to confirm connectivity and substituent positions, mass spectrometry (HRMS-ESI) for molecular weight validation, and X-ray crystallography for absolute configuration determination. For instance, bond angles and torsion parameters (e.g., C–C–F = 119.6°) are resolved via single-crystal XRD using SHELXL refinement . FT-IR confirms carbonyl stretching frequencies (~1680 cm⁻¹) .

Q. What are the key considerations for designing derivatives of this compound to study structure-activity relationships (SAR)?

- Methodological Answer : Derivatives are designed by modifying the pyrazole ring (e.g., substituting 4-methyl with halogens or electron-withdrawing groups) or the fluorophenyl moiety. Computational tools (DFT, molecular docking) predict steric and electronic effects on bioactivity. For example, introducing trifluoromethyl groups at the pyrazole 4-position enhances lipophilicity and target binding .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?

- Methodological Answer : Discrepancies in bond lengths or dihedral angles (e.g., C–N vs. C–O distances) arise from polymorphic variations or refinement protocols. High-resolution XRD (λ = 0.71073 Å) with SHELXL-2018 and TWINABS for data scaling ensures accuracy . Comparative analysis of multiple datasets (e.g., CCDC entries) identifies dominant conformers .

Q. What experimental strategies address low solubility in biological assays, and how do they impact pharmacokinetic studies?

- Methodological Answer : Solubility is improved using co-solvents (DMSO:PBS mixtures) or formulation as hydrochloride salts. Dynamic light scattering (DLS) monitors aggregation. For in vitro assays, concentrations ≤10 µM are recommended to avoid solvent toxicity. Pharmacokinetic profiling (e.g., microsomal stability tests) assesses metabolic liabilities linked to the fluorophenyl group .

Q. How are stereochemical outcomes controlled during synthetic steps involving chiral intermediates?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while circular dichroism (CD) confirms absolute configurations. Asymmetric catalysis (e.g., BINOL-derived catalysts) enforces enantioselectivity in ketone reduction steps. Racemization risks are mitigated via low-temperature protocols (-20°C) .

Q. What mechanistic insights explain unexpected byproducts in large-scale synthesis?

- Methodological Answer : Byproducts (e.g., dimerized pyrazole derivatives) form via radical intermediates or acid-catalyzed side reactions. LC-MS and ¹⁹F NMR track intermediates. Kinetic studies (variable-temperature NMR) identify rate-determining steps. Isotopic labeling (e.g., ²H at the acetyl group) clarifies reaction pathways .

Q. How do electronic effects of the 5-fluoro substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The fluorine atom’s -I effect activates the phenyl ring toward electrophilic substitution at the para position. Suzuki-Miyaura coupling with boronic acids (e.g., 4-pyridinyl) proceeds efficiently using Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ in THF/H₂O (3:1) at 80°C, yielding biaryl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.